molecular formula C16H19N3O2 B178330 tert-Butyl (2-(5-cyano-1H-indol-3-yl)ethyl)carbamate CAS No. 144035-34-7

tert-Butyl (2-(5-cyano-1H-indol-3-yl)ethyl)carbamate

Cat. No.: B178330
CAS No.: 144035-34-7
M. Wt: 285.34 g/mol
InChI Key: ZQPAILDMANGQJU-UHFFFAOYSA-N
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Description

tert-Butyl (2-(5-cyano-1H-indol-3-yl)ethyl)carbamate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a tert-butyl carbamate group attached to an indole ring, which is further substituted with a cyano group at the 5-position and an ethyl chain at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(5-cyano-1H-indol-3-yl)ethyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The cyano group can be introduced via a nucleophilic substitution reaction, and the tert-butyl carbamate group is often added using tert-butyl chloroformate in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(5-cyano-1H-indol-3-yl)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-(5-cyano-1H-indol-3-yl)ethyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its indole core makes it a valuable building block for various organic syntheses .

Biology

In biological research, this compound is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties. The indole moiety is known to interact with various biological targets, making it a subject of interest in drug discovery .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The cyano group and tert-butyl carbamate moiety can be modified to enhance biological activity and selectivity towards specific targets.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(5-cyano-1H-indol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity. The tert-butyl carbamate group can improve the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-(5-cyano-1H-indol-3-yl)ethyl)carbamate is unique due to the presence of the cyano group, which can significantly influence its chemical reactivity and biological activity. The combination of the indole core with the cyano and tert-butyl carbamate groups provides a versatile scaffold for further modifications and applications .

Biological Activity

Introduction

tert-Butyl (2-(5-cyano-1H-indol-3-yl)ethyl)carbamate is a synthetic compound belonging to the indole derivative family, which has garnered attention for its diverse biological activities. The compound features a tert-butyl carbamate group attached to an indole ring, with a cyano group at the 5-position and an ethyl chain at the 2-position. This unique structure allows for various interactions with biological targets, making it a subject of interest in pharmacological research.

The chemical structure of this compound can be represented as follows:

C15H18N2O2\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{2}

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The indole moiety facilitates binding to various biological receptors, while the cyano group enhances binding affinity through hydrogen bonding and electrostatic interactions. The tert-butyl carbamate moiety contributes to the compound's stability and bioavailability, which are crucial for its therapeutic potential.

Anticancer Activity

Several studies have explored the anticancer potential of indole derivatives, including this compound. The indole scaffold is known for its ability to inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have shown significant inhibition against HeLa cervical adenocarcinoma and HCT-116 colon carcinoma cells, with IC50 values ranging from 0.55 µM to 1.7 µM .

Anti-inflammatory Effects

The anti-inflammatory potential of related carbamate derivatives has been documented, suggesting that this compound may also possess such properties. In vivo studies on structurally related compounds have shown significant reductions in inflammation markers, indicating a potential pathway for therapeutic applications in inflammatory diseases .

Comparative Analysis

To better understand the uniqueness of this compound, we can compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl (2-(1H-indol-3-yl)ethyl)carbamateLacks cyano groupDifferent biological profile
Tert-butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamateContains a fluoro groupPotentially altered reactivity
Tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-YL)carbamateCyano group at different positionMay exhibit different pharmacological properties

Case Studies and Research Findings

  • Anticancer Activity Study : A recent study evaluated several indole derivatives for their anticancer properties. Among them, this compound exhibited promising activity against breast cancer cell lines, demonstrating an IC50 value of 0.87 µM .
  • Antimicrobial Screening : In a screening of various indole derivatives against bacterial strains, this compound showed notable activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
  • Inflammation Model : In an animal model of inflammation, related carbamates demonstrated significant inhibition of paw edema compared to standard anti-inflammatory drugs like indomethacin, suggesting that modifications to the structure can enhance therapeutic effects .

Properties

IUPAC Name

tert-butyl N-[2-(5-cyano-1H-indol-3-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)18-7-6-12-10-19-14-5-4-11(9-17)8-13(12)14/h4-5,8,10,19H,6-7H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPAILDMANGQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440477
Record name N-t-Butoxycarbonyl-2-(5-cyano-1H-indol-3-yl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144035-34-7
Record name N-t-Butoxycarbonyl-2-(5-cyano-1H-indol-3-yl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared in 58% yield from 3-(2-aminoethyl)-5-cyano-1H-indole hydrochloride using the conditions described for Intermediate 1 (Step 3); white solid; mp 132°-134° C. (hexane-ethyl acetate); δH (250 MHz, CDCl3) 8.42 (1H, br s, indole N--H), 7.93 (1H, s, Ar--H), 7.41 (2H, s, Ar--H), 7.12 (1H, d, J=2.2 Hz, Ar--H), 4.71 (1H, br s, --NH--), 3.44 (2H, q, J=6.9 Hz, --CH2NH--), 2.94 (2H, t, J=6.9 Hz, Ar--CH2 --), 1.45 (9H, s, t-Bu); m/z (CI) 286 (M+ +1).
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Reaction Step One
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hexane ethyl acetate
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Yield
58%

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